molecular formula C7H7BO4 B1666559 3-Carboxyphenylboronic acid CAS No. 25487-66-5

3-Carboxyphenylboronic acid

Cat. No. B1666559
CAS RN: 25487-66-5
M. Wt: 165.94 g/mol
InChI Key: DBVFWZMQJQMJCB-UHFFFAOYSA-N
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Description

3-Carboxyphenylboronic acid is an off-white crystalline powder . It is used as a substrate in the preparation of biaryl derivatives by reacting with bromoaniline through the Suzuki-Miyaura coupling reaction .


Synthesis Analysis

Protodeboronation of pinacol boronic esters is a method that can be used in the synthesis of 3-Carboxyphenylboronic acid . This method involves the use of a radical approach and is paired with a Matteson–CH2–homologation . The Suzuki-Miyaura coupling reaction is another method that can be used, which involves the use of boron reagents .


Molecular Structure Analysis

The molecular structure of 3-Carboxyphenylboronic acid is represented by the linear formula HO2CC6H4B(OH)2 . It has a molecular weight of 165.94 .


Chemical Reactions Analysis

3-Carboxyphenylboronic acid can be used as a substrate in the preparation of biaryl derivatives by reacting with bromoaniline through the Suzuki-Miyaura coupling reaction . It can also undergo catalytic protodeboronation .


Physical And Chemical Properties Analysis

3-Carboxyphenylboronic acid is an off-white crystalline powder . It has a melting point of 243-247°C . It is slightly soluble in water and soluble in methanol .

Safety and Hazards

3-Carboxyphenylboronic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . In case of contact, immediate medical assistance is recommended .

Future Directions

While specific future directions for 3-Carboxyphenylboronic acid are not well-documented, it continues to be a subject of research in various fields. For instance, it has been used in the fabrication of a ratiometric luminescent probe for the recognition of hydrogen peroxide (H2O2) .

properties

IUPAC Name

3-boronobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,11-12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVFWZMQJQMJCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25487-66-5
Record name 3-Carboxyphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25487-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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